Regioisomeric Differentiation: 2-Position vs. 4-Position Azepane Carbonyl Aniline
The position of the carbonyl group on the aniline ring significantly influences the compound's lipophilicity and ionization state. Direct comparison of predicted pKa values reveals a stark difference: the 2-substituted isomer (2-(1-azepanylcarbonyl)aniline) exhibits a markedly lower pKa (2.32 ± 0.10) compared to the 4-substituted isomer (3.56 ± 0.10) . This 1.24 log unit difference translates to a ~17-fold variation in the ratio of neutral to ionized species at physiological pH, a critical determinant of passive membrane permeability and oral bioavailability. Additionally, the 2-isomer's LogP (1.64) is notably higher than the ACD/LogP of the 4-isomer (1.25), indicating a greater affinity for lipid environments .
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.32 ± 0.10 |
| Comparator Or Baseline | 4-(azepane-1-carbonyl)aniline: 3.56 ± 0.10 |
| Quantified Difference | ΔpKa = 1.24 log units (approx. 17-fold difference in ionization ratio) |
| Conditions | Predicted values using Chemicalize® by ChemAxon®; data compiled by ChemicalBook |
Why This Matters
This significant pKa difference directly impacts the compound's ionization state at physiological pH, thereby influencing passive diffusion, solubility, and potential off-target interactions, making the 2-isomer a distinct chemical entity for lead optimization.
